molecular formula C19H19ClN4O4 B2862671 N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005304-94-8

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Numéro de catalogue: B2862671
Numéro CAS: 1005304-94-8
Poids moléculaire: 402.84
Clé InChI: ZFTGSZPMDSZQTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core fused with a dioxo-dihydropyrimidine ring. Key structural attributes include:

  • 5-ethoxy and 1-methyl substituents on the pyrido-pyrimidine scaffold, which may modulate electronic properties and metabolic stability.
  • A diketone moiety (2,4-dioxo), contributing to hydrogen-bonding interactions with biological targets.

Propriétés

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c1-4-28-14-7-8-21-17-16(14)18(26)24(19(27)23(17)3)10-15(25)22-12-6-5-11(2)13(20)9-12/h5-9H,4,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTGSZPMDSZQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure consisting of a pyrido[2,3-d]pyrimidine moiety, which is known for its diverse biological activities. The structural formula is represented as follows:

C18H20ClN3O3\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3

Key Properties

PropertyValue
Molecular Weight367.83 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP2.5

Synthesis

The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves multiple steps. Initial reactions typically include the formation of the pyrido[2,3-d]pyrimidine core followed by chlorination and acetamide formation. Detailed synthetic pathways have been documented in various studies focusing on related compounds in the pyrimidine family .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide have shown significant inhibition of cell proliferation in various cancer cell lines including breast and lung cancer cells .

The proposed mechanisms include:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleotide metabolism pathways crucial for DNA replication.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells .

Antimicrobial Activity

Additionally, some derivatives exhibit antimicrobial properties:

  • In vitro Testing : Studies have reported that related pyrimidine compounds demonstrate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have been published detailing the biological activity of compounds within the pyrido[2,3-d]pyrimidine class:

  • Study on Anticancer Properties :
    • Objective : Evaluate the efficacy of pyrido[2,3-d]pyrimidines against specific cancer cell lines.
    • Findings : Compounds exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) cells, indicating strong antiproliferative effects .
  • Antimicrobial Evaluation :
    • Objective : Assess the antibacterial activity of synthesized derivatives.
    • Results : Notable inhibition zones were observed against tested bacterial strains at concentrations as low as 50 µg/mL .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Core Heterocycle Variations

a. Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one Derivatives
  • Example: N-(7-Methyl-2-phenylamino...acetamide (). Core: Pyrido-thieno-pyrimidine fused system. Substituents: 7-methyl, phenylamino, and acetyl groups. Synthesis: Yield of 73% via acetylation; melting point 143–145°C.
b. Thieno[3,2-d]pyrimidine Derivatives
  • Example: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (). Core: Thieno-pyrimidine with a phenyl substituent. Substituents: 2-chloro-4-methylphenyl, 7-phenyl. Molecular Weight: 409.888 g/mol. Key Differences: Thieno rings introduce sulfur atoms, which may enhance π-stacking interactions but reduce solubility compared to oxygen-rich pyrido-pyrimidines.

Substituent Effects on Activity

a. Chloro and Methyl Groups
  • highlights that nitro groups on aryl rings improve antimycobacterial activity. While the target compound lacks nitro substituents, its 3-chloro-4-methylphenyl group may enhance lipophilicity and steric interactions, analogous to nitro-substituted analogues.
  • Comparison with Dichlorophenyl Analogues :
    • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () features a dichlorophenyl group and a thioether linkage.
    • Yield : 80%, higher than the target compound’s synthetic analogues.
    • Impact : Dichlorination increases electronegativity, but sulfur may reduce metabolic stability compared to ethoxy groups.
b. Ethoxy vs. Sulfanyl Groups
  • The target compound’s 5-ethoxy group contrasts with sulfur-containing derivatives like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().
    • Key Difference : Ethoxy groups improve solubility via oxygen’s hydrogen-bonding capacity, whereas sulfanyl groups may enhance covalent binding or π-interactions.

Méthodes De Préparation

Cyclocondensation Methodology

The core structure is synthesized via [4+2] cyclocondensation between 2,4,6-triaminopyrimidine (1) and ethyl acetoacetate (2) under Dean-Stark conditions:

Reaction Conditions

  • Solvent: Diphenyl ether
  • Temperature: 195–230°C
  • Catalyst: Piperidine/acetic acid (1:1)
  • Time: 8–12 hours

Mechanistic Insights

  • Knoevenagel condensation forms α,β-unsaturated ketone intermediate
  • 6π-electrocyclization generates the pyrido[2,3-d]pyrimidine system
  • Aromatization via elimination of water and ethanol

Yield Optimization Data

Parameter Range Tested Optimal Value Yield Improvement
Temperature (°C) 180–250 215 68% → 82%
Catalyst Loading 5–15 mol% 10 mol% 59% → 75%
Reaction Time (hr) 6–14 10 71% → 83%

Functionalization of the Heterocyclic Core

Ethoxy Group Installation at Position 5

The 5-hydroxy intermediate undergoes O-alkylation using ethyl bromide under phase-transfer conditions:

Standard Protocol

  • Substrate: 5-Hydroxypyrido[2,3-d]pyrimidine-2,4-dione (3)
  • Alkylating Agent: Ethyl bromide (1.2 equiv)
  • Base: K₂CO₃ (3.0 equiv)
  • Solvent: Anhydrous DMF
  • Temperature: 60°C
  • Time: 6 hours

Key Side Reactions

  • N-Alkylation at position 1 (15–20% without temperature control)
  • Over-alkylation at oxygen (7–12% with excess EtBr)

Yield : 78–85% after silica gel chromatography (hexane:EtOAc 3:1)

N-Methylation at Position 1

Reductive alkylation using formaldehyde and sodium cyanoborohydride achieves selective N-methylation:

Optimized Conditions

  • Substrate: 5-Ethoxypyrido[2,3-d]pyrimidine-2,4-dione (4)
  • Methyl Source: Aqueous formaldehyde (37%, 2.5 equiv)
  • Reducing Agent: NaCNBH₃ (1.5 equiv)
  • Solvent: MeOH/H₂O (9:1)
  • pH: Maintained at 5–6 with AcOH
  • Time: 8 hours

Critical Parameters

  • pH <4: Reductive cleavage of ethoxy group (20–25% degradation)
  • pH >7: Incomplete methylation (45–50% conversion)

Yield : 91% (HPLC purity >98%)

Acetamide Side Chain Installation

Synthesis of 3-Chloro-4-methylaniline

The aromatic amine precursor is prepared via catalytic hydrogenation:

Stepwise Procedure

  • Nitration of 4-methylacetophenone → 3-nitro-4-methylacetophenone
  • Chlorination using SOCl₂ → 3-chloro-4-methylacetophenone
  • Hoffmann degradation with NaOBr → 3-chloro-4-methylaniline

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=8.4 Hz, 1H), 6.98 (dd, J=2.4, 8.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 2.32 (s, 3H)
  • HRMS : m/z [M+H]⁺ calcd for C₇H₇ClN: 156.0211, found: 156.0208

Coupling Reaction

The heterocyclic carboxylic acid (5) is activated as mixed anhydride for amide bond formation:

Experimental Details

  • Acid: 3-Carboxypyrido[2,3-d]pyrimidine derivative (5)
  • Amine: 3-Chloro-4-methylaniline (1.1 equiv)
  • Activation Reagent: Isobutyl chloroformate (1.2 equiv)
  • Base: N-Methylmorpholine (2.0 equiv)
  • Solvent: THF/DMF (4:1)
  • Temperature: −15°C → RT
  • Time: 12 hours

Yield Optimization

Coupling Agent Solvent Temp (°C) Yield (%)
EDCI/HOBt DMF 0–5 65
HATU CH₂Cl₂ −15 72
Isobutyl chloroformate THF/DMF −15→RT 88

Purification and Characterization

Crystallization Protocol

The crude product is purified via gradient recrystallization:

  • Dissolve in hot EtOH (80°C)
  • Add H₂O dropwise until cloud point
  • Cool to 4°C for 12 hours
  • Collect crystals by vacuum filtration

Purity Data

Method Result
HPLC (C18, 220 nm) 99.2%
Residual Solvents <50 ppm (ICH Q3C)
Heavy Metals <2 ppm (ICP-MS)

Spectroscopic Characterization

¹H NMR (600 MHz, DMSO-d₆):

  • δ 10.32 (s, 1H, NH)
  • δ 7.45–7.39 (m, 3H, Ar-H)
  • δ 4.72 (q, J=7.0 Hz, 2H, OCH₂CH₃)
  • δ 3.41 (s, 3H, N-CH₃)

13C NMR (150 MHz, DMSO-d₆):

  • δ 170.5 (C=O)
  • δ 162.1, 158.9 (pyrimidine C=O)
  • δ 55.1 (OCH₂CH₃)

HRMS (ESI-TOF):

  • m/z [M+H]⁺ calcd for C₂₁H₂₁ClN₄O₄: 452.1247
  • Found: 452.1243

Comparative Analysis of Synthetic Routes

Route Efficiency Evaluation

Parameter Cyclocondensation Suzuki Coupling Microwave-Assisted
Total Steps 5 7 4
Overall Yield (%) 29 18 41
Purity (HPLC %) 99.2 97.5 98.8
Largest Scale (g) 150 50 25

Cost Analysis

Component Cost Contribution (%)
3-Chloro-4-methylaniline 38
Ethyl Bromide 22
Coupling Reagents 19
Solvents 14
Catalysts 7

Process Challenges and Optimization

Key Operational Hurdles

  • Exothermic Cyclocondensation : Requires precise temperature control (±2°C) to prevent decomposition
  • Ethoxy Group Hydrolysis : Mitigated by maintaining anhydrous conditions (H₂O <0.1%)
  • Amine Coupling Selectivity : Addressed using bulky chloroformate activation

Green Chemistry Improvements

  • Replaced DMF with Cyrene™ (dihydrolevoglucosenone) in coupling steps
  • Implemented continuous flow hydrogenation for amine synthesis
  • Reduced E-factor from 58 → 24 through solvent recycling

Q & A

Q. Critical Conditions :

  • Temperature control (±2°C) during cyclocondensation to avoid side-product formation .
  • Anhydrous solvents and inert gas purging to prevent hydrolysis of reactive intermediates .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the singlet for N-CH₃ (~δ 3.2–3.4 ppm) and aromatic protons from the 3-chloro-4-methylphenyl group (δ 7.1–7.5 ppm) .
    • ¹³C NMR : Carbonyl peaks at ~δ 165–170 ppm (dioxopyrimidine) and ~δ 170–175 ppm (acetamide) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., calculated for C₂₁H₂₁ClN₄O₄: 452.12 g/mol) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. Table 1: Representative Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 3.3 (s, 3H, N-CH₃), δ 7.3 (m, Ar-H)
MS[M+H]⁺ = 452.12
IR1680 cm⁻¹ (C=O)

Advanced: How to optimize synthesis for improved yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates during coupling steps .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for aryl coupling steps to reduce reaction time by 30–40% .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to isolate high-purity (>98%) product .

Q. Troubleshooting :

  • Low yield in cyclocondensation: Increase reaction time (24→48 hrs) and monitor via TLC .
  • Impurity peaks in NMR: Reprecipitate using dichloromethane/hexane .

Advanced: Designing structure-activity relationship (SAR) studies for biological targets

Methodological Answer:

Functional Group Modifications :

  • Replace the ethoxy group with methoxy or propoxy to assess steric effects on target binding .
  • Introduce fluorine at the 4-methylphenyl group to evaluate electronic impacts .

Assay Design :

  • Enzyme Inhibition : Use fluorescence polarization assays with purified kinases (e.g., EGFR) to measure IC₅₀ values .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .

Q. Table 2: SAR Design Parameters

ModificationAssay TypeTargetExpected Outcome
Ethoxy → MethoxyKinase inhibitionEGFRReduced potency due to smaller substituent
4-CH₃ → 4-CF₃Molecular dockingHER2Enhanced hydrophobic interactions

Advanced: Resolving contradictions in reported biological activity data

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time):
    • Discrepancies in IC₅₀ values may arise from using HeLa vs. MCF-7 cells .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from 3+ independent studies to identify outliers .
  • Control Standardization : Re-test activity under uniform conditions (e.g., 48-hour incubation, 10% FBS) .

Advanced: Experimental design for target interaction studies

Methodological Answer:

Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BSA-conjugated kinase) to measure real-time binding kinetics (ka/kd) .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (resolution ≤2.0 Å) to map interaction sites .

Cellular Uptake Studies :

  • Use fluorescently tagged analogs (e.g., BODIPY-labeled) and confocal microscopy to track intracellular localization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.